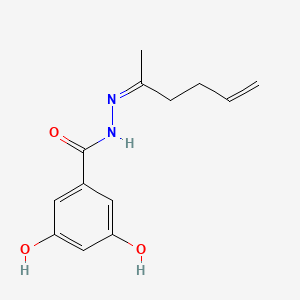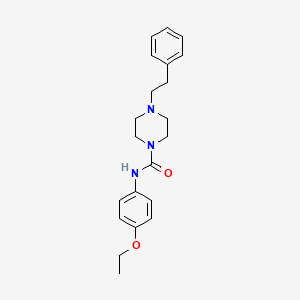
N'-(4-chlorobenzylidene)octanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzylidene)octanohydrazide, also known as 4-CBOH, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicine and biotechnology. This compound is synthesized through a multistep process, and its structure has been thoroughly analyzed using various analytical techniques. In
Mécanisme D'action
The mechanism of action of N'-(4-chlorobenzylidene)octanohydrazide involves its interaction with specific enzymes or proteins in the body. For example, in the case of cancer cells, N'-(4-chlorobenzylidene)octanohydrazide has been shown to inhibit the activity of an enzyme called farnesyltransferase, which is involved in the growth and proliferation of cancer cells. By inhibiting this enzyme, N'-(4-chlorobenzylidene)octanohydrazide can effectively slow down or stop the growth of cancer cells. Similarly, in the case of neurodegenerative diseases, N'-(4-chlorobenzylidene)octanohydrazide has been shown to interact with specific proteins involved in the pathology of these diseases, leading to a reduction in symptoms and disease progression.
Biochemical and Physiological Effects
The biochemical and physiological effects of N'-(4-chlorobenzylidene)octanohydrazide are largely dependent on its mechanism of action and the specific enzymes or proteins it interacts with. In general, N'-(4-chlorobenzylidene)octanohydrazide has been shown to have a relatively low toxicity profile and is well-tolerated by the body. However, further research is needed to fully understand the long-term effects of N'-(4-chlorobenzylidene)octanohydrazide on the body and its potential side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-(4-chlorobenzylidene)octanohydrazide in lab experiments is its specificity for certain enzymes or proteins. This allows researchers to target specific pathways or processes in the body, leading to a more targeted and effective treatment. Additionally, N'-(4-chlorobenzylidene)octanohydrazide has been shown to have a relatively low toxicity profile, making it a safer alternative to other compounds that may have more harmful side effects. However, one of the main limitations of using N'-(4-chlorobenzylidene)octanohydrazide is its low yield and purity, which can make it difficult to work with in large-scale experiments.
Orientations Futures
There are several future directions for research involving N'-(4-chlorobenzylidene)octanohydrazide. One area of interest is the development of new drugs that target specific enzymes or proteins involved in various diseases. Additionally, further research is needed to fully understand the long-term effects of N'-(4-chlorobenzylidene)octanohydrazide on the body and its potential side effects. Finally, modifications to the synthesis method of N'-(4-chlorobenzylidene)octanohydrazide may be necessary to increase the yield and purity of the final product, making it more accessible for large-scale experiments.
Conclusion
In conclusion, N'-(4-chlorobenzylidene)octanohydrazide is a promising compound with potential applications in medicine and biotechnology. Its specificity for certain enzymes or proteins makes it a valuable tool for researchers looking to target specific pathways or processes in the body. However, further research is needed to fully understand the long-term effects of N'-(4-chlorobenzylidene)octanohydrazide on the body and its potential side effects. Modifications to the synthesis method of N'-(4-chlorobenzylidene)octanohydrazide may also be necessary to increase the yield and purity of the final product, making it more accessible for large-scale experiments.
Méthodes De Synthèse
The synthesis of N'-(4-chlorobenzylidene)octanohydrazide involves several steps, starting with the reaction between 4-chlorobenzaldehyde and octanohydrazide in the presence of a catalyst. The resulting product is then purified through recrystallization and characterized using techniques such as NMR spectroscopy and X-ray crystallography. The overall yield of this process is relatively low, but modifications to the reaction conditions have been proposed to increase the yield and purity of the final product.
Applications De Recherche Scientifique
N'-(4-chlorobenzylidene)octanohydrazide has been studied extensively for its potential applications in medicine and biotechnology. One of the main research areas involves the development of new drugs that target specific enzymes or proteins involved in various diseases. For example, N'-(4-chlorobenzylidene)octanohydrazide has been shown to inhibit the activity of a key enzyme involved in cancer cell growth, making it a promising candidate for the development of anticancer drugs. Additionally, N'-(4-chlorobenzylidene)octanohydrazide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]octanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-2-3-4-5-6-7-15(19)18-17-12-13-8-10-14(16)11-9-13/h8-12H,2-7H2,1H3,(H,18,19)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBIZGNNIHZVIX-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NN=CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine-2-carboxylic acid](/img/structure/B5397021.png)
![3-[2-(3-ethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone](/img/structure/B5397026.png)
![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5397027.png)

![2-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5397032.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-3-piperidinol](/img/structure/B5397035.png)

![3-{2-[(2-hydroxy-2-methylpropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5397048.png)
![4-{2-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5397051.png)


![N-(1-phenylethyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5397068.png)
![2-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5397070.png)
